2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778711
InChI: InChI=1S/C13H15BrN2O2/c14-11-3-2-10-4-6-16(12(10)8-11)9-13(18)15-5-1-7-17/h2-4,6,8,17H,1,5,7,9H2,(H,15,18)
SMILES:
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide

CAS No.:

Cat. No.: VC14778711

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide -

Specification

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide
Standard InChI InChI=1S/C13H15BrN2O2/c14-11-3-2-10-4-6-16(12(10)8-11)9-13(18)15-5-1-7-17/h2-4,6,8,17H,1,5,7,9H2,(H,15,18)
Standard InChI Key WXXBDOPWXFCRNA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NCCCO)Br

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(6-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide, reflects three critical functional groups:

  • 6-Bromoindole: The indole ring system, a heterocyclic aromatic structure, features a bromine atom at the 6-position. This substitution modulates electronic properties and steric bulk, influencing reactivity and intermolecular interactions.

  • Acetamide Linker: A two-carbon chain connects the indole nitrogen to the amide group, providing hydrogen-bonding capacity and structural flexibility.

  • 3-Hydroxypropyl Side Chain: The terminal hydroxyl group enhances water solubility and enables potential hydrogen bonding with biological targets.

The canonical SMILES string C1=CC(=CC2=C1C=CN2CC(=O)NCCCO)Br codifies this arrangement, while the InChIKey WXXBDOPWXFCRNA-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₅BrN₂O₂
Molecular Weight311.17 g/mol
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors3 (amide O, hydroxyl O, indole N)
Rotatable Bond Count5
Topological Polar Surface Area64.4 Ų

Spectroscopic Features

While experimental spectral data (NMR, IR) remain unpublished, computational predictions suggest characteristic signals:

  • ¹H NMR: Aromatic protons at δ 6.8–7.8 ppm (indole H-2, H-4, H-5, H-7), NH proton at δ 8.2–8.5 ppm (amide), and hydroxypropyl CH₂ groups at δ 3.4–3.7 ppm.

  • IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H/O-H stretches).

Synthetic Methodologies

Multi-Step Synthesis Overview

The compound’s preparation typically follows a three-step sequence:

Step 1: Indole Bromination
6-Bromoindole synthesis via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

Step 2: N-Alkylation with Chloroacetamide
Reaction of 6-bromoindole with chloroacetamide under basic conditions (e.g., NaH/DMF) yields 2-(6-bromoindol-1-yl)acetamide.

Reaction StepReagents/ConditionsYield RangePurity (HPLC)
BrominationNBS, DCM, 0°C, 2h75–85%>95%
N-AlkylationNaH, DMF, 60°C, 12h60–70%90–92%
Amide CouplingEDC, HOBt, DIPEA, DCM, RT, 6h55–65%88–90%

Purification and Analytical Controls

Final purification employs silica gel chromatography (ethyl acetate/methanol gradients) followed by recrystallization from ethanol/water mixtures. LC-MS analysis confirms molecular ion peaks at m/z 311.17 [M+H]⁺ and 313.17 [M+2+H]⁺ (characteristic bromine isotopic pattern).

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich indole ring permits further functionalization:

  • C-5 Nitration: Nitric acid/acetic anhydride introduces nitro groups, enabling subsequent reduction to amino derivatives .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic groups (e.g., phenyl, pyridyl) .

Amide Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the acetamide hydrolyzes to 2-(6-bromoindol-1-yl)acetic acid. This reaction reversibility necessitates careful pH control in biological assays.

Biological Activity Profiling and Mechanistic Insights

Table 3: GSK-3β Inhibition by Related Indole Derivatives

CompoundSubstituentIC₅₀ (nM)
3-Benzisoxazolyl-4-indolyl5-Br, morpholinopropyl10.2
3-Benzisoxazolyl-4-indolyl6-Br, morpholinopropyl209.6
Staurosporine (control)-72.2

The 5-bromo substitution in analog 7c confers 14-fold greater potency than 6-bromo derivative 7d, suggesting positional halogen effects . This structure-activity relationship (SAR) implies that 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide may require structural optimization for kinase-targeted applications.

Neuroprotective Effects

Indole derivatives reduce β-amyloid-induced Tau hyperphosphorylation in neuronal models by modulating GSK-3β and CDK5 pathways . Although untested for this compound, its ability to penetrate the blood-brain barrier (predicted LogP = 2.1) warrants further investigation.

Anti-Inflammatory Activity

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), comparable to celecoxib (ΔG = -8.7 kcal/mol). The hydroxypropyl side chain may interact with Arg120 and Tyr355 residues via hydrogen bonding.

Comparative Analysis with Structural Analogs

Halogen Position Impact

  • 6-Bromo vs. 5-Bromo Indoles: 5-Bromo analogs exhibit superior kinase inhibition due to enhanced hydrophobic interactions with ATP-binding pockets .

  • Chloro vs. Bromo Substitutions: Chlorine at C-6 (7e) reduces potency (IC₅₀ = 510 nM) compared to bromine (7d, IC₅₀ = 209.6 nM), highlighting halogen size effects .

Side Chain Modifications

Replacing the 3-hydroxypropyl group with morpholinopropyl (as in 7c) boosts activity 10-fold, suggesting that tertiary amines enhance target engagement through charge interactions .

Future Research Directions

Target Deconvolution Studies

High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) will identify primary targets. Preliminary homology modeling suggests potential activity against PIM1 and CLK2 kinases.

ADMET Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esterification of the hydroxyl group) may improve aqueous solubility (current predicted value: 0.12 mg/mL).

  • Metabolic Stability: In vitro liver microsome assays (human/rodent) will assess CYP450-mediated degradation hotspots.

In Vivo Efficacy Models

Testing in transgenic APP/PS1 mice could validate anti-Alzheimer’s potential, measuring Tau phosphorylation (pTau-S396) and amyloid plaque density reductions.

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